Pyrazine-2,6-dicarboxylic acid dihydrate, with the chemical formula and CAS number 940-07-8, is a dihydrate form of pyrazine-2,6-dicarboxylic acid. This compound features a pyrazine ring substituted with two carboxylic acid groups located at the 2 and 6 positions. The dihydrate form indicates that two water molecules are associated with each molecule of the acid in its crystalline structure. The molecular weight of pyrazine-2,6-dicarboxylic acid dihydrate is approximately 168.11 g/mol. It is characterized by its ability to form hydrogen bonds due to the presence of both carboxylic acid and water molecules, contributing to its crystalline stability and solubility properties .
These reactions highlight its versatility as a precursor in organic synthesis and materials science .
Pyrazine-2,6-dicarboxylic acid dihydrate can be synthesized through several methods:
These methods allow for the production of the compound in varying yields and purities depending on the reaction conditions employed .
Pyrazine-2,6-dicarboxylic acid dihydrate has several applications:
Its unique structural properties make it valuable in various fields including materials science and medicinal chemistry .
Studies on the interactions of pyrazine-2,6-dicarboxylic acid dihydrate primarily focus on its hydrogen bonding capabilities and coordination behavior with metal ions. The compound forms stable complexes that exhibit interesting properties, which are useful for designing new materials or catalysts. Understanding these interactions is crucial for optimizing its applications in coordination chemistry and other fields .
Several compounds share structural similarities with pyrazine-2,6-dicarboxylic acid dihydrate. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Pyrazine-2,5-dicarboxylic acid dihydrate | 205692-63-3 | 1.00 |
Pyrazine-2,5-dicarboxylic acid | 122-05-4 | 1.00 |
5-Acetylpyrazine-2-carboxylic acid | 118543-96-7 | 0.84 |
5,6-Dimethylpyrazine-2-carboxylic acid | 13515-06-5 | 0.83 |
Methyl 5-formylpyrazine-2-carboxylate | 710322-57-9 | 0.83 |
The uniqueness of pyrazine-2,6-dicarboxylic acid dihydrate lies in its specific arrangement of carboxylic groups on the pyrazine ring and the presence of water molecules in its structure. This configuration enhances its solubility and ability to form hydrogen bonds compared to similar compounds like pyrazine-2,5-dicarboxylic acid, which lacks one carboxyl group at the 6 position. This distinction may contribute to different reactivity profiles and potential applications in synthesis and coordination chemistry .